molecular formula C10H18O2 B13757577 Pentyl 3-methyl-2-butenoate CAS No. 56922-72-6

Pentyl 3-methyl-2-butenoate

Cat. No.: B13757577
CAS No.: 56922-72-6
M. Wt: 170.25 g/mol
InChI Key: NMUKAHSPJUKENF-UHFFFAOYSA-N
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Description

. It is an ester formed from the reaction between 3-methyl-2-butenoic acid and pentanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 3-methyl-2-butenoate can be synthesized through esterification, where 3-methyl-2-butenoic acid reacts with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentyl 3-methyl-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3-methyl-2-butenoic acid and pentanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of pentyl 3-methyl-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active components that exert biological effects . The pathways involved include enzymatic hydrolysis and subsequent interactions with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 3-methyl-2-butenoate is unique due to its specific combination of 3-methyl-2-butenoic acid and pentanol, which imparts distinct chemical properties and a unique fruity aroma compared to its analogs .

Biological Activity

Pentyl 3-methyl-2-butenoate is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Boiling Point136.5 °C
Density0.9 g/cm³
CAS Number56922-72-6

The compound is a colorless to light yellow liquid, and it is soluble in organic solvents but has limited solubility in water.

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound. Its structural similarity to other known antifungal agents suggests that it may inhibit fungal growth through similar mechanisms. For instance, a study on related compounds showed significant antifungal activity against various fungal strains, indicating that this compound could be effective in agricultural applications as a fungicide .

Insecticidal Effects

This compound has also been evaluated for its insecticidal properties. Research indicates that compounds with similar structures can act as effective insect repellents or insecticides. The mode of action is believed to involve disruption of the insect's nervous system or interference with pheromone signaling pathways .

Case Studies

  • Antifungal Activity Study : A study tested this compound against several fungal pathogens, including Candida albicans and Aspergillus niger. The results indicated a dose-dependent inhibition of fungal growth, with notable efficacy at higher concentrations .
  • Insect Repellency Trials : In trials assessing the repellent effects on mosquitoes, this compound demonstrated significant repellency compared to control groups, suggesting its potential use in personal care products or pest management strategies .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt the integrity of fungal cell membranes, leading to cell lysis and death.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within target organisms.
  • Behavioral Disruption in Insects : By affecting pheromone signaling pathways, this compound can alter insect behavior, leading to reduced feeding and reproductive success.

Properties

CAS No.

56922-72-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

pentyl 3-methylbut-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-5-6-7-12-10(11)8-9(2)3/h8H,4-7H2,1-3H3

InChI Key

NMUKAHSPJUKENF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C=C(C)C

Origin of Product

United States

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